2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-27-17-5-3-2-4-15(17)13-22-20(25)14-23-8-9-24(21(23)26)16-6-7-18-19(12-16)29-11-10-28-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVAAXOCKKEGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to form the imidazolidinone ring. The final step involves the acylation of the imidazolidinone with N-[(2-methoxyphenyl)methyl]acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes, potentially inhibiting their activity. The imidazolidinone moiety may also play a role in binding to receptors or other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a benzodioxin core with an imidazolidinone-acetamide pharmacophore. Below is a systematic comparison with structurally related molecules:
Table 1: Comparative Analysis of Structural and Functional Attributes
Core Heterocyclic Systems
- Target Compound vs. WAY-310334: The imidazolidinone ring in the target compound replaces the imidazole-thioether in WAY-310333. This substitution reduces sulfur-related metabolic liabilities (e.g., glutathione conjugation) and may improve oxidative stability .
- Target Compound vs. CS-0309467: The pyridine ring in CS-0309467 increases polarity compared to the benzodioxin-imidazolidinone system, likely enhancing aqueous solubility but reducing blood-brain barrier penetration .
Substituent Effects
- Methoxy Position : The target compound’s 2-methoxyphenyl group contrasts with WAY-310334’s 3-methoxyphenyl substituent. Ortho-substitution may sterically hinder enzymatic degradation (e.g., cytochrome P450-mediated demethylation), prolonging half-life .
- Benzodioxin vs. Benzimidazole : The benzodioxin’s ether linkages offer superior resistance to acidic hydrolysis compared to the benzimidazole’s thioether, which is prone to nucleophilic cleavage in biological systems .
Pharmacological Implications
- Antimicrobial Potential: The benzimidazole analog’s thioether and dinitrophenyl groups correlate with broad-spectrum antimicrobial activity, a feature absent in the target compound due to its lack of electron-withdrawing substituents .
Biological Activity
The compound 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The structure of the compound features a complex arrangement that includes:
- A 2,3-dihydro-1,4-benzodioxin moiety, which is known for its pharmacological properties.
- An imidazolidinone ring that contributes to the compound's biological activity.
- A methoxyphenyl group that may enhance lipophilicity and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazolidinone moiety may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Antioxidant Activity : Due to the presence of the benzodioxin structure, the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound may have anticancer properties. For example:
- In vitro studies have shown that related benzodioxins can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of ischemia:
- In studies involving acute cerebral ischemia in mice, compounds with similar structures demonstrated significant neuroprotective effects by prolonging survival times and reducing neurological deficits .
Study on Anticancer Activity
A study examining a related compound showed that it inhibited the growth of various cancer cell lines through a mechanism involving the induction of oxidative stress and apoptosis. The study reported IC50 values indicating effective concentrations for therapeutic applications.
Neuroprotection in Ischemic Models
In a controlled experiment on mice subjected to induced ischemia, the administration of a related compound resulted in a statistically significant increase in survival time compared to control groups receiving saline. This suggests potential for clinical applications in stroke management .
Data Tables
| Biological Activity | Related Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Similar Benzodioxin | 15 | Apoptosis induction |
| Neuroprotection | Related Compound | N/A | Survival time extension |
Q & A
Basic: What are the common synthetic routes for preparing 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide?
Answer:
A typical route involves coupling a benzodioxin-containing imidazolidinone precursor with a substituted acetamide. For example, a two-step procedure may include:
Nucleophilic substitution : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a chloroacetylated intermediate (e.g., chloroacetyl chloride) in dimethylformamide (DMF) with potassium carbonate as a base, monitored by TLC for completion .
Amide bond formation : Coupling the intermediate with 2-methoxybenzylamine using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions .
Key parameters include solvent choice (DMF or dichloromethane), reaction time (3–6 hours), and purification via recrystallization (ethanol/water) .
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Answer:
Optimization strategies include:
- Catalyst screening : ZnCl₂ or other Lewis acids can accelerate cyclization steps, as seen in thiazolidinedione syntheses .
- Temperature control : Reflux in chloroform (60–80°C) enhances imidazolidinone ring closure efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) can identify critical variables like molar ratios or pH .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- 1H/13C NMR : Assign peaks for benzodioxin (δ 4.2–4.4 ppm, –O–CH₂–CH₂–O–), imidazolidinone (δ 3.5–4.0 ppm, –N–CH₂–), and methoxyphenyl (δ 3.8 ppm, –OCH₃) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and amide N–H (~3200 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₀H₂₁N₃O₅: calculated 383.15) .
Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?
Answer:
X-ray diffraction (XRD) reveals:
- Hydrogen bonding networks : Intermolecular N–H⋯O or C–H⋯O interactions stabilize crystal packing, as seen in similar benzodioxin derivatives .
- Dihedral angles : Compare experimental vs. computational (DFT) values to validate gauche or antiperiplanar conformations of the imidazolidinone ring .
- Polymorphism screening : Test crystallization solvents (e.g., ethanol vs. acetonitrile) to identify dominant polymorphs affecting bioavailability .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Answer:
- Enzyme inhibition : α-Glucosidase or acetylcholinesterase assays using p-nitrophenyl substrates, measuring IC₅₀ via UV-Vis (405 nm) .
- Cytotoxicity : MTT assays on cell lines (e.g., HepG2) to assess viability at varying concentrations (10–100 µM) .
- Solubility testing : Shake-flask method in PBS (pH 7.4) to determine logP and guide formulation .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified benzodioxin (e.g., 7-methoxy vs. 6-fluoro) or methoxyphenyl groups to compare bioactivity .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with α-glucosidase active sites) .
- QSAR modeling : Train regression models on IC₅₀ data to predict activity of novel derivatives .
Basic: What are common purity analysis methods for this compound?
Answer:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient, UV detection at 254 nm; purity >98% .
- Elemental analysis : Match experimental vs. theoretical C/H/N/O percentages (e.g., C: 62.6%, H: 5.5%, N: 10.9%) .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) to confirm absence of unreacted starting materials .
Advanced: How can conflicting bioactivity data between studies be resolved?
Answer:
- Assay standardization : Control variables like enzyme concentration (0.1–0.5 U/mL) or incubation time (30–60 mins) to minimize variability .
- Compound purity verification : Re-test batches with HPLC to rule out impurities (e.g., residual DMF) affecting results .
- Cross-study meta-analysis : Compare IC₅₀ values across analogs (e.g., 2-methoxy vs. 4-methoxy phenyl derivatives) to identify trends .
Basic: What are the solubility challenges, and how are they addressed?
Answer:
- Low aqueous solubility : Common due to high logP (~3.5). Solutions include:
Advanced: How can computational tools aid in designing derivatives with improved pharmacokinetics?
Answer:
- ADMET prediction : Software like SwissADME estimates bioavailability, BBB permeability, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate binding stability to target enzymes over 100 ns trajectories .
- Metabolite identification : Use in silico tools (e.g., Meteor) to predict Phase I/II metabolism pathways and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
